1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide is a 1-alkyl-3-methylimidazolium based ionic liquid. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility for various gases. It is widely used in green chemistry due to its environmentally benign nature .
Vorbereitungsmethoden
The synthesis of 1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide typically involves the reaction of 1-methylimidazole with 1-bromohexadecane to form 1-hexadecyl-3-methylimidazolium bromide. This intermediate is then reacted with lithium bis((trifluoromethyl)sulfonyl)imide to yield the desired ionic liquid . The reaction conditions usually involve heating and stirring under an inert atmosphere to prevent any side reactions.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Analyse Chemischer Reaktionen
1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolium-based radicals.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium species.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide involves its interaction with various molecular targets. In electrochemical applications, it enhances the electron transfer processes at the electrode surface, leading to improved sensitivity and stability . In drug delivery systems, it forms stable microemulsions that enhance the solubility and bioavailability of hydrophobic drugs .
Vergleich Mit ähnlichen Verbindungen
1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide is compared with other similar ionic liquids, such as:
1-Hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: This compound has a shorter alkyl chain, resulting in different solubility and thermal properties.
1-Butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: This compound has an even shorter alkyl chain and is used in different applications due to its distinct physical and chemical properties.
1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: This compound has an intermediate alkyl chain length and is used in various electrochemical and separation processes.
The uniqueness of this compound lies in its long alkyl chain, which imparts unique solubility and thermal properties, making it suitable for specific applications in green chemistry and industrial processes .
Eigenschaften
Molekularformel |
C22H40F6N3O4S2+ |
---|---|
Molekulargewicht |
588.7 g/mol |
IUPAC-Name |
1-hexadecyl-3-methylimidazol-3-ium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C20H39N2.C2HF6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h18-20H,3-17H2,1-2H3;9H/q+1; |
InChI-Schlüssel |
UOFFWXREXMUESX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.